molecular formula C7H9N3O B582335 3-Amino-5-methylpyridine-2-carboxamide CAS No. 1208081-47-3

3-Amino-5-methylpyridine-2-carboxamide

Cat. No.: B582335
CAS No.: 1208081-47-3
M. Wt: 151.169
InChI Key: REXAHTHRDYOUDP-UHFFFAOYSA-N
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Description

3-Amino-5-methylpyridine-2-carboxamide (CAS 1208081-47-3) is a nitrogen-rich heterocyclic compound valued as a versatile intermediate in pharmaceutical research and development. Its structure, featuring both an amino and a carboxamide group on a pyridine ring, supports the formation of hydrogen bonds and aromatic interactions, making it a valuable scaffold in drug design for targeting specific enzymes and receptors . This compound serves as a key precursor in the synthesis of complex fused heterocyclic systems, such as furo[3,2-b]pyridine and thieno[2,3-b]pyridine derivatives, which are recognized as potent kinase inhibitors . These pharmacophores are isosteres of benzofurans and indoles, which are important motifs in many biologically active compounds . The aminopyridine-carboxamide framework allows for further chemical modifications, enabling medicinal chemists to create diverse libraries of derivatives for screening and optimization in drug discovery projects . Beyond its primary application in life sciences, this intermediate is also employed in the preparation of agrochemicals and functional materials . This product is intended for research use only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-amino-5-methylpyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c1-4-2-5(8)6(7(9)11)10-3-4/h2-3H,8H2,1H3,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REXAHTHRDYOUDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80694168
Record name 3-Amino-5-methylpyridine-2-carboxamide
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Molecular Weight

151.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1208081-47-3
Record name 3-Amino-5-methyl-2-pyridinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1208081-47-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-5-methylpyridine-2-carboxamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Mechanistic Investigations for 3 Amino 5 Methylpyridine 2 Carboxamide

Retrosynthetic Analysis and Identification of Key Precursors

Retrosynthetic analysis of 3-Amino-5-methylpyridine-2-carboxamide involves disconnecting the target molecule into simpler, more readily available starting materials. The primary disconnections focus on the formation of the carboxamide and the introduction of the amino group.

A logical retrosynthetic strategy is outlined below:

C-N Bond Disconnection (Amide): The most straightforward disconnection is at the amide bond, which retrosynthetically yields 3-amino-5-methylpyridine-2-carboxylic acid and ammonia (B1221849). This approach simplifies the target to a substituted picolinic acid derivative.

Functional Group Interconversion (Amino Group): The amino group at the 3-position can be derived from the reduction of a nitro group. This leads to the precursor 3-nitro-5-methylpyridine-2-carboxylic acid.

C-C Bond Formation (Carboxyl Group): The carboxylic acid at the 2-position can be introduced through various methods, such as the hydrolysis of a nitrile (cyano) group. This points to 2-cyano-3-nitro-5-methylpyridine as a key intermediate.

Ring Formation or Substitution: The substituted pyridine (B92270) ring itself can be traced back to simpler starting materials. A common and commercially available precursor is 3-picoline (3-methylpyridine). The synthesis would then involve a series of regioselective functionalizations of the 3-picoline core.

Based on this analysis, the key precursors for the synthesis of this compound are identified as:

3-Methylpyridine (3-Picoline)

3-Methylpyridine-N-oxide

3-Amino-5-methylpyridine-2-carboxylic acid

2-Cyano-5-methyl-3-nitropyridine

Classical Synthetic Approaches for Pyridine Carboxamides and Aminopyridines

Traditional methods for the synthesis of functionalized pyridines, including aminopyridines and pyridine carboxamides, often rely on multi-step sequences starting from simple pyridine derivatives. ijarsct.co.inresearchgate.net These approaches, while foundational, can sometimes be limited by harsh reaction conditions, low yields, and challenges in achieving specific regioselectivity. morressier.com

Multi-Step Synthesis from Readily Available Starting Materials

A plausible multi-step classical synthesis for this compound can be constructed starting from 3-methylpyridine. This pathway involves a sequence of functional group introductions and manipulations.

A representative synthetic sequence is as follows:

N-Oxidation: 3-methylpyridine is first converted to 3-methylpyridine-1-oxide. This "activates" the pyridine ring, making the C2 and C6 positions more susceptible to nucleophilic attack and the C4 position more susceptible to electrophilic attack. acs.org

Nitration: The N-oxide is then nitrated to introduce a nitro group. Nitration of pyridine-N-oxides typically occurs at the 4-position, but with appropriate directing groups and conditions, nitration at other positions can be achieved. For the synthesis of the target molecule, nitration would ideally be directed to the 3-position, although this can be challenging. An alternative is to start with a precursor that already has the desired substitution pattern.

Cyanation: A cyano group is introduced at the 2-position. This can be achieved by reacting the N-oxide with a cyanide source.

Reduction of Nitro Group: The nitro group at the 3-position is reduced to an amino group. This is commonly accomplished using reducing agents like iron in acetic acid or through catalytic hydrogenation. semanticscholar.orgorgsyn.org

Hydrolysis of Nitrile: The cyano group at the 2-position is partially hydrolyzed to a carboxamide group. This can be achieved under controlled acidic or basic conditions.

An alternative route for synthesizing the aminopyridine core involves the Chichibabin reaction, where a pyridine derivative is reacted with sodium amide to directly introduce an amino group, typically at the 2- or 6-position. ijarsct.co.in However, for the desired 3-amino substitution, this method is not directly applicable and highlights the need for more elaborate, regiocontrolled strategies.

Functional Group Interconversion Strategies (e.g., from carboxylic acids to carboxamides)

Functional group interconversion is a cornerstone of organic synthesis, allowing for the transformation of one functional group into another. The conversion of a carboxylic acid to a carboxamide is a critical step in many synthetic routes for pyridine carboxamides. solubilityofthings.comlibretexts.org

This transformation can be achieved through several methods:

Activation and Amination: The carboxylic acid is first activated to a more reactive derivative, such as an acyl chloride or an active ester. The activated intermediate then readily reacts with ammonia to form the primary carboxamide. nih.gov Thionyl chloride (SOCl₂) is a common reagent for converting carboxylic acids to acyl chlorides. nih.gov

Direct Condensation: Carboxylic acids can be directly condensed with amines using coupling agents. nih.gov Reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) facilitate this reaction by forming a highly reactive O-acylisourea intermediate.

The table below summarizes common reagents used for this conversion.

Method Reagent(s) Intermediate Advantages Disadvantages
Acyl Halide FormationSOCl₂, (COCl)₂Acyl ChlorideHigh reactivityRequires anhydrous conditions; generates corrosive byproducts
Active Ester FormationDCC, EDC, HATU, TBTU niscpr.res.inActive EsterMild conditions, high yieldsCoupling agents can be expensive; byproduct removal can be difficult
Direct Thermal AmidationHigh Temperature-Simple procedureRequires high temperatures; may not be suitable for sensitive substrates

Modern Synthetic Techniques and Process Optimization

Modern synthetic chemistry emphasizes efficiency, sustainability, and the development of novel reaction pathways. For the synthesis of this compound, several modern techniques offer significant advantages over classical methods.

Catalytic Approaches (e.g., Palladium-catalyzed coupling reactions)

Transition-metal catalysis, particularly with palladium, has revolutionized the formation of carbon-nitrogen and carbon-carbon bonds. acs.org Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a powerful tool for the synthesis of aminopyridines. nih.govnih.gov

This methodology could be applied to synthesize the target compound by:

Starting with a di-halogenated pyridine precursor, such as 2-bromo-3-chloro-5-methylpyridine.

Selectively performing a Buchwald-Hartwig amination to introduce the amino group at the 3-position.

Subsequently introducing the carboxamide group at the 2-position, potentially through another palladium-catalyzed reaction like carbonylation, followed by amination. acs.org

The use of specific ligands is crucial in these reactions to control reactivity and selectivity. acs.org These catalytic methods often proceed under milder conditions and with greater functional group tolerance compared to classical approaches. nih.gov

Microwave-Assisted and Sonochemical Synthesis Protocols

The use of non-conventional energy sources like microwaves and ultrasound has been shown to significantly enhance the efficiency of organic reactions. ijarsct.co.in

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve product yields. mdpi.comnih.gov This is due to efficient and uniform heating of the reaction mixture. ijarsct.co.in Microwave-assisted synthesis has been successfully applied to the preparation of pyridine carboxamides, often under solvent-free conditions or in environmentally benign solvents like water, which aligns with the principles of green chemistry. niscpr.res.innih.gov For example, the amidation of pyridine carboxylic acids can be accelerated using microwave heating. niscpr.res.in

The following table compares conventional heating with modern energy sources for the synthesis of related compounds.

Parameter Conventional Heating Microwave-Assisted Sonochemical
Reaction Time Hours to DaysMinutes to Hours niscpr.res.inMinutes to Hours daneshyari.com
Energy Efficiency LowHigh ijarsct.co.inHigh daneshyari.com
Heating Conduction/Convection (often uneven)Direct Dielectric Heating (uniform) ijarsct.co.inAcoustic Cavitation (localized hot spots) daneshyari.com
Yields Often moderateGenerally higher mdpi.comGenerally higher daneshyari.com
Environmental Impact Higher solvent useReduced solvent use, green solvents possible niscpr.res.inCan promote reactions in aqueous media daneshyari.com

Flow Chemistry and Continuous Synthesis Methodologies

The application of flow chemistry and continuous synthesis methodologies offers significant advantages in the production of highly functionalized heterocyclic compounds, including pyridine carboxamides. These techniques can lead to improved reaction efficiency, better process control, enhanced safety, and easier scalability compared to traditional batch processes. While specific research on the continuous flow synthesis of this compound is not extensively documented, the principles and methodologies can be inferred from the synthesis of structurally similar compounds, such as imidazo[1,2-a]pyridine-2-carboxamides. nih.gov

A multi-step continuous flow process for the synthesis of imidazo[1,2-a]pyridine-2-carboxamides has been successfully developed, demonstrating the feasibility of such approaches for related pyridine derivatives. nih.gov This process often involves the use of microreactors, which allow for precise control over reaction parameters such as temperature, pressure, and residence time. The high surface-area-to-volume ratio in microreactors facilitates efficient heat and mass transfer, leading to faster reaction rates and higher yields. researchgate.netnih.gov

A hypothetical continuous flow synthesis of this compound could be envisioned in a multi-step sequence. For instance, the initial formation of a pyridine ring precursor could be achieved in a heated flow coil, followed by subsequent functionalization steps in-line. The use of immobilized reagents or catalysts within packed-bed reactors can simplify purification by allowing for the continuous removal of byproducts. durham.ac.uk This approach avoids the isolation of intermediates, which can be time-consuming and lead to product loss. nih.gov The final amidation step to form the carboxamide could also be performed in a continuous manner, potentially using a flow reactor packed with a suitable coupling agent.

The table below illustrates a conceptual comparison between a traditional batch synthesis and a potential continuous flow synthesis for a generic pyridine carboxamide, highlighting the potential advantages of the latter.

Table 1: Comparison of Batch vs. Continuous Flow Synthesis for Pyridine Carboxamides

ParameterTraditional Batch SynthesisContinuous Flow Synthesis
Reaction Time Hours to daysMinutes to hours
Process Control Limited control over local concentration and temperature gradientsPrecise control over reaction parameters
Safety Handling of large quantities of reagents and intermediates can be hazardousSmaller reaction volumes at any given time enhance safety
Scalability Often requires significant process redevelopment for scale-upScalable by running the process for longer durations or by numbering-up reactors
Intermediate Isolation Typically required between stepsOften avoided, leading to a more streamlined process
Productivity Lower space-time yieldHigher space-time yield

The development of such continuous flow processes is a key area of interest in modern pharmaceutical and fine chemical manufacturing, driven by the need for more efficient, sustainable, and cost-effective production methods. researchgate.netstrath.ac.uk

Mechanistic Studies of Key Synthetic Transformations

Understanding the reaction mechanisms involved in the synthesis of this compound is crucial for optimizing reaction conditions and improving product yields. Key transformations in its synthesis likely involve oxidative dimerization reactions for the formation of related heterocyclic systems, as well as nucleophilic substitution and acylation reactions to introduce the amino and carboxamide functionalities.

Oxidative Dimerization Reactions (e.g., for related thienopyridine analogs)

In the case of 3-aminothieno[2,3-b]pyridine-2-carboxamides, treatment with an oxidizing agent like sodium hypochlorite does not lead to simple oxidation of the sulfur or nitrogen atoms. Instead, a regio- and stereoselective oxidative dimerization occurs, involving the cleavage of N-H and C(2)=C(3) bonds and the formation of new carbon-carbon and carbon-nitrogen bonds to yield complex pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine derivatives. nih.gov The reaction mechanism is proposed to proceed through the formation of an N-chloro intermediate, followed by a series of intramolecular cyclizations and rearrangements. The specific products formed can be dependent on the solvent system used, highlighting the complexity of these transformations. nih.govacs.org

Two plausible mechanistic pathways have been suggested for this oxidative dimerization:

Pathway 1: Involves the initial N-chlorination of the amino group, followed by an intramolecular electrophilic attack of the nitrogen on the C4a carbon of a second molecule. Subsequent cyclization and rearrangement steps lead to the final dimeric product.

Pathway 2: Proposes the formation of a nitrenium cation intermediate, which then undergoes a [4+2] cycloaddition with a second molecule of the starting material.

These studies on thienopyridine analogs underscore the potential for complex and fascinating mechanistic pathways in the oxidation of related aminopyridine derivatives.

Nucleophilic Substitutions and Acylation Reactions

The synthesis of this compound inherently involves nucleophilic substitution and acylation reactions. The introduction of the amino group at the 3-position of the pyridine ring can be achieved through a nucleophilic aromatic substitution (SNAr) reaction. The pyridine ring is generally susceptible to nucleophilic attack at the 2- and 4-positions due to the electron-withdrawing nature of the nitrogen atom, which can stabilize the negatively charged intermediate (Meisenheimer complex). stackexchange.comyoutube.comnih.gov However, substitution at the 3-position is also possible, particularly with strong nucleophiles or under specific reaction conditions. The mechanism involves the attack of a nucleophile (e.g., an amine) on the pyridine ring, forming a high-energy anionic intermediate, followed by the departure of a leaving group to restore aromaticity. stackexchange.com

The formation of the 2-carboxamide (B11827560) group involves an acylation reaction. The acetylation of aminopyridines has been studied to understand the mechanism of this type of transformation. publish.csiro.au For 2- and 3-aminopyridines, studies suggest that the rate-determining step is the direct acetylation of the exocyclic amino group by an acylating agent, such as acetic anhydride. publish.csiro.au In contrast, for 4-aminopyridine, the reaction can proceed through a ring N-acetyl intermediate. The lower reactivity of 3-aminopyridine compared to the 4-isomer is consistent with a direct acylation mechanism on the less nucleophilic amino group, which is deactivated by the meta-aza group. publish.csiro.au

The general mechanism for the acylation of the amino group in a 3-aminopyridine derivative would involve the nucleophilic attack of the amino nitrogen on the carbonyl carbon of the acylating agent, leading to a tetrahedral intermediate. Subsequent collapse of this intermediate and elimination of a leaving group results in the formation of the amide bond.

Green Chemistry Principles and Sustainable Synthesis Approaches

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals to minimize environmental impact and enhance sustainability. For the synthesis of this compound and related pyridine derivatives, several green and sustainable approaches can be considered. These methodologies focus on the use of environmentally benign solvents, catalysts, and reaction conditions, as well as maximizing atom economy. nih.govresearchgate.netnih.gov

One key aspect of green synthesis is the use of one-pot multicomponent reactions. These reactions allow for the synthesis of complex molecules from simple starting materials in a single step, reducing the need for intermediate purification and minimizing waste generation. nih.gov For the synthesis of pyridine derivatives, multicomponent reactions have been developed that utilize green catalysts and environmentally friendly solvents like water or ethanol. nih.govrsc.org Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption compared to conventional heating methods. nih.gov

The choice of catalyst is also critical in green synthesis. The use of recyclable and non-toxic catalysts is highly desirable. For example, pyridine-2-carboxylic acid has been used as a sustainable and rapid catalyst for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives, demonstrating the potential of using simple organic molecules as catalysts. rsc.org

The following table summarizes some green chemistry principles and their potential application in the synthesis of pyridine carboxamides.

Table 2: Application of Green Chemistry Principles to Pyridine Carboxamide Synthesis

Green Chemistry PrincipleApplication in Pyridine Carboxamide Synthesis
Prevention Designing synthetic routes that minimize waste generation from the outset.
Atom Economy Utilizing multicomponent reactions that incorporate all atoms from the starting materials into the final product.
Less Hazardous Chemical Syntheses Using non-toxic reagents and avoiding the use of hazardous solvents.
Designing Safer Chemicals Designing the final product to have minimal toxicity while maintaining its desired function.
Safer Solvents and Auxiliaries Employing water, ethanol, or solvent-free conditions for reactions.
Design for Energy Efficiency Utilizing microwave irradiation or carrying out reactions at ambient temperature and pressure.
Use of Renewable Feedstocks Exploring the use of bio-based starting materials where possible.
Reduce Derivatives Avoiding unnecessary protection and deprotection steps through the use of selective catalysts and reaction conditions.
Catalysis Employing recyclable and highly efficient catalysts, such as organocatalysts or biocatalysts, over stoichiometric reagents.
Design for Degradation Designing the product to be biodegradable after its use.
Real-time analysis for Pollution Prevention Using in-line analytical techniques in continuous flow synthesis to monitor reaction progress and prevent the formation of byproducts.
Inherently Safer Chemistry for Accident Prevention Using less volatile and less flammable solvents and reagents to minimize the risk of accidents.

By incorporating these green chemistry principles, the synthesis of this compound and other valuable pyridine derivatives can be made more environmentally friendly and sustainable. nih.govresearchgate.net

Chemical Reactivity and Derivatization Strategies of 3 Amino 5 Methylpyridine 2 Carboxamide

Reactions at the Amino Group (C3-NH2)

The amino group at the C3 position of the pyridine (B92270) ring is a primary aromatic amine. Its nucleophilicity allows it to readily participate in a range of bond-forming reactions, making it a key handle for structural modification and derivatization.

Acylation and Sulfonylation Reactions

The C3-amino group of 3-amino-5-methylpyridine-2-carboxamide can be readily acylated or sulfonylated by reacting with acyl halides, anhydrides, or sulfonyl chlorides. These reactions typically proceed under basic conditions to neutralize the acid byproduct. The resulting amides and sulfonamides are important intermediates in medicinal chemistry.

For instance, reaction with benzenesulfonyl chloride in the presence of an aqueous base like sodium carbonate can furnish the corresponding N-pyridin-3-yl-benzenesulfonamide. researchgate.net The reaction involves the nucleophilic attack of the amino group on the electrophilic sulfur atom of the sulfonyl chloride.

Table 1: Examples of Acylation and Sulfonylation Reagents

Reagent Type Specific Reagent Product Type
Acyl Halide Acetyl Chloride N-Aryl Acetamide
Acid Anhydride Acetic Anhydride N-Aryl Acetamide
Sulfonyl Halide Benzenesulfonyl Chloride N-Aryl Sulfonamide

Alkylation and Arylation Reactions

The nitrogen atom of the C3-amino group can be functionalized through alkylation and arylation reactions. While direct alkylation with alkyl halides can be challenging due to potential over-alkylation and competing N-alkylation of the pyridine ring, specific methods have been developed for controlled mono-N-alkylation. google.comorganic-chemistry.org

Modern cross-coupling reactions are particularly effective for N-arylation. The Buchwald-Hartwig amination, a palladium-catalyzed reaction, allows for the coupling of aryl halides or triflates with the amino group. wikipedia.orgorganic-chemistry.orgyoutube.com Similarly, the Chan-Lam coupling utilizes copper catalysts to form the C-N bond between the aminopyridine and aryl boronic acids. wikipedia.orgorganic-chemistry.orgresearchgate.netresearchgate.net These methods are widely used in synthesis due to their broad substrate scope and functional group tolerance. However, the low nucleophilicity of some aminopyridines can sometimes present a challenge. acs.org

Table 2: Comparison of N-Arylation Methods

Reaction Name Catalyst System Arylating Agent Key Features
Buchwald-Hartwig Amination Palladium / Phosphine Ligand Aryl Halide (Cl, Br, I), Triflates High efficiency, broad scope, requires inert atmosphere. wikipedia.org

Diazotization and Subsequent Transformations

The primary aromatic amino group at C3 can be converted into a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). masterorganicchemistry.com Pyridine-3-diazonium salts are more stable than their C2 or C4 counterparts and can serve as versatile intermediates. google.comrsc.org

The resulting diazonium salt can undergo a variety of subsequent transformations, most notably the Sandmeyer reaction. masterorganicchemistry.comwikipedia.orgorganic-chemistry.orgnih.gov In this reaction, the diazonium group is replaced by a nucleophile, such as a halide or cyanide, using a copper(I) salt as a catalyst. This provides a powerful method for introducing a range of substituents onto the pyridine ring that are not easily accessible through other means. For example, treatment of the diazonium salt with copper(I) chloride or copper(I) bromide yields the corresponding 3-chloro- or 3-bromo-pyridine derivative. masterorganicchemistry.comwikipedia.org

Table 3: Products of Sandmeyer Reactions on Pyridine-3-Diazonium Intermediates

Reagent Product
Copper(I) Chloride (CuCl) 3-Chloro-5-methylpyridine-2-carboxamide
Copper(I) Bromide (CuBr) 3-Bromo-5-methylpyridine-2-carboxamide
Copper(I) Cyanide (CuCN) 3-Cyano-5-methylpyridine-2-carboxamide
Potassium Iodide (KI) 3-Iodo-5-methylpyridine-2-carboxamide

Condensation Reactions leading to Heterocycle Annulation

The 3-amino group, in conjunction with the pyridine ring nitrogen, can participate in condensation reactions with bifunctional reagents to form fused heterocyclic systems. A classic example is the reaction of aminopyridines with α-haloketones or equivalent reagents to form imidazopyridine scaffolds. organic-chemistry.orgnih.govtci-thaijo.orgnih.govacs.org

While the reaction of 2-aminopyridines with α-haloketones to yield imidazo[1,2-a]pyridines is very common, 3-aminopyridines can react analogously. The reaction likely proceeds via initial alkylation of the more nucleophilic pyridine ring nitrogen by the α-haloketone, followed by an intramolecular condensation between the newly introduced methylene (B1212753) group and the C3-amino group, leading to the formation of an imidazo[1,5-a]pyridine (B1214698) ring system after dehydration.

Table 4: Reagents for Imidazo[1,5-a]pyridine Annulation

Reagent Class Specific Example Resulting Fused Heterocycle
α-Haloketone 2-Bromoacetophenone 1-Phenyl-6-methyl-imidazo[1,5-a]pyridine-8-carboxamide
α-Haloketone 3-Bromobutan-2-one 1,2-Dimethyl-6-methyl-imidazo[1,5-a]pyridine-8-carboxamide

Reactions at the Carboxamide Group (C2-CONH2)

The carboxamide group at the C2 position is relatively stable but can undergo transformations under specific conditions, primarily hydrolysis to the corresponding carboxylic acid.

Hydrolysis and Esterification Reactions

The carboxamide group can be hydrolyzed to the corresponding carboxylic acid, 3-amino-5-methylpyridine-2-carboxylic acid, under either acidic or basic conditions, typically requiring heating. google.com This reaction proceeds via nucleophilic acyl substitution, where water acts as the nucleophile.

Once the carboxylic acid is formed, it can be converted to a variety of esters through standard esterification procedures. google.comgoogle.com A common method is Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. Alternatively, the carboxylic acid can be reacted with an activating agent followed by an alcohol. For example, treatment with 2-pyridinesulfonyl fluoride (B91410) can activate the carboxylic acid for subsequent esterification. rsc.org

Table 5: Conditions for Hydrolysis and Esterification

Transformation Reagents Product
Hydrolysis HCl (aq), Heat 3-Amino-5-methylpyridine-2-carboxylic acid
Hydrolysis NaOH (aq), Heat Sodium 3-amino-5-methylpyridine-2-carboxylate
Esterification Methanol, H2SO4 (cat.) Methyl 3-amino-5-methylpyridine-2-carboxylate

Amidation and Peptide Coupling Analogues

The primary amino group at the 3-position of this compound can readily undergo amidation reactions with various acylating agents. This reactivity is fundamental in constructing more complex molecules, including analogues of peptides. Standard peptide coupling reagents can be employed to form amide bonds between the amino group of the title compound and carboxylic acids. This strategy is often utilized in medicinal chemistry to synthesize compounds with potential biological activity. For instance, derivatives have been synthesized by coupling with various substituted benzoic acids, indicating the versatility of this reaction. mdpi.com

The carboxamide group at the 2-position can also participate in chemical transformations, although it is generally less reactive than the primary amino group. Under specific conditions, it can be hydrolyzed to the corresponding carboxylic acid or be involved in further condensation reactions.

Reduction and Dehydration Reactions

While the primary amino and carboxamide groups are the main sites of reactivity, the pyridine ring itself can undergo reduction under forcing conditions, although this is less common. More relevant are the reduction and dehydration reactions involving the substituents. For example, in related thieno[2,3-b]pyridine (B153569) systems, ketone functionalities introduced at the 5-position have been reduced to the corresponding secondary alcohols. mdpi.com This transformation from a ketone to an alcohol can significantly impact the biological activity of the resulting molecule. mdpi.com

Dehydration reactions are also plausible, particularly if a hydroxyl group is introduced into the molecule through other derivatization steps. For instance, the dehydration of a secondary alcohol could lead to the formation of an alkene, further diversifying the chemical space accessible from this scaffold.

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring of this compound is an electron-deficient aromatic system, which influences its susceptibility to substitution reactions.

Regioselectivity and Steric Effects

The positions on the pyridine ring available for substitution are C4 and C6. The directing effects of the existing substituents play a crucial role in determining where incoming electrophiles or nucleophiles will attack. The amino group is a strong activating group and ortho-, para-directing, while the methyl group is a weak activating group and also ortho-, para-directing. The carboxamide group is a deactivating group and meta-directing.

In electrophilic aromatic substitution, the amino group at C3 would strongly direct incoming electrophiles to the C4 and C6 positions. However, the carboxamide at C2 would direct to the C4 position. The methyl group at C5 would direct to the C4 and C6 positions. The combined influence of these groups, along with steric hindrance from the existing substituents, will ultimately determine the regiochemical outcome. rsc.org

Steric hindrance from the methyl group at C5 and the carboxamide group at C2 may influence the accessibility of the adjacent positions to incoming reagents. This can lead to a preference for substitution at the less sterically hindered position.

Influence of Existing Substituents

For nucleophilic aromatic substitution (SNAr), the electron-deficient nature of the pyridine ring, exacerbated by the electron-withdrawing carboxamide group, makes the ring susceptible to attack by nucleophiles. nih.govyoutube.com Good leaving groups, such as halogens, if present on the ring, can be readily displaced by nucleophiles. The positions ortho and para to the electron-withdrawing group are particularly activated for SNAr. nih.gov

Metal-Catalyzed Coupling Reactions at Various Positions

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they can be effectively applied to derivatives of this compound. mdpi.com To perform these reactions, a leaving group, typically a halogen, is first introduced onto the pyridine ring.

Suzuki, Stille, Heck, and Sonogashira Coupling Reactions

Suzuki Coupling: This palladium-catalyzed reaction couples an organoboron compound with an organic halide or triflate. mdpi.comnih.gov A bromo- or iodo-substituted derivative of this compound can be reacted with a variety of aryl or vinyl boronic acids or esters to form biaryl or vinylpyridine structures. mdpi.comresearchgate.net This reaction is widely used in drug discovery. nih.gov

Stille Coupling: The Stille reaction involves the coupling of an organotin compound with an organic halide, catalyzed by palladium. researchgate.netresearchgate.net This method offers a complementary approach to the Suzuki coupling for forming C-C bonds and is tolerant of a wide range of functional groups.

Heck Coupling: In the Heck reaction, an alkene is coupled with an aryl or vinyl halide or triflate in the presence of a palladium catalyst. researchgate.netresearchgate.net This allows for the introduction of alkenyl substituents onto the pyridine ring.

Sonogashira Coupling: This reaction provides a route to alkynyl-substituted pyridines by coupling a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. rsc.orgchemrxiv.orgsoton.ac.uk This reaction is valuable for creating rigid, linear extensions to the molecular scaffold. sigmaaldrich.com

Table of Reaction Conditions for Metal-Catalyzed Coupling Reactions

Coupling ReactionCatalyst/ReagentsSubstrateProduct
Suzuki CouplingPd(PPh₃)₄, K₃PO₄Bromo-substituted pyridineAryl-substituted pyridine
Stille CouplingPd catalystAryl iodide, ArylstannaneBiphenyl derivative
Heck CouplingPd catalystAryl iodide, AlkeneAlkenyl-substituted arene
Sonogashira CouplingPd catalyst, Cu(I) co-catalystBromo-substituted pyridine, Terminal alkyneAlkynyl-substituted pyridine

C-H Activation and Functionalization Strategies

The strategic functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful tool in organic synthesis, offering atom-economical routes to complex molecules. For heteroaromatic compounds like this compound, C-H activation presents a direct method for derivatization, bypassing the need for pre-functionalized starting materials. The reactivity of the pyridine ring is influenced by the electronic properties of its substituents: the amino (-NH2) and carboxamide (-C(O)NH2) groups, which are electron-donating, and the pyridine nitrogen itself, which is electron-withdrawing.

Transition metal catalysis, particularly with palladium (Pd) and rhodium (Rh), is a cornerstone of modern C-H activation chemistry. nih.govrsc.org These metals can selectively cleave C-H bonds and facilitate the formation of new carbon-carbon or carbon-heteroatom bonds. The regioselectivity of these reactions is often controlled by the presence of a directing group, which coordinates to the metal center and positions it in proximity to a specific C-H bond.

In the case of this compound, several potential directing groups can influence the site of C-H activation. The pyridine nitrogen is a well-established directing group for the functionalization of the C6 and C4 positions. Additionally, the amide functionality can act as a directing group, often facilitating ortho-C-H activation. The interplay between these directing groups, along with the steric hindrance from the 5-methyl group, would dictate the outcome of a C-H functionalization reaction.

Rhodium(III)-catalyzed C-H activation, for instance, has been successfully employed for the functionalization of 2-aminopyridines. nih.gov Imines formed in situ from 2-aminopyridines can undergo Rh(III)-catalyzed C-H activation at the imidoyl position, leading to the synthesis of fused heterocyclic systems. nih.gov While this specific transformation involves the amino group, it highlights the potential for activating C-H bonds within this class of compounds.

Palladium-catalyzed C-H functionalization is also a prevalent strategy. rsc.orgnih.gov The use of bidentate directing groups, such as 8-aminoquinoline, has enabled the regioselective silylation and germanylation of carboxamides. nih.gov This suggests that derivatization of the amide nitrogen in this compound with a suitable directing group could enable functionalization at specific C-H bonds.

The following table summarizes potential C-H activation strategies applicable to this compound based on established methodologies for related compounds.

Catalyst System Directing Group Potential Reaction Potential Functionalization Site(s) Reference
Palladium (e.g., Pd(OAc)2)Pyridine NitrogenArylation, Olefination, HalogenationC4, C6 rsc.orgnih.gov
Rhodium (e.g., [RhCp*Cl2]2)Amide (via N-H activation)Annulation with alkynes/diazo compoundsC4 rsc.org
Palladium (e.g., Pd(OAc)2)8-Aminoquinoline (installed on amide)Silylation, GermanylationC4 nih.gov
Rhodium (e.g., Rh(III) complexes)In situ formed imine (from amino group)Annulation with diazo estersC4 nih.gov

It is important to note that the simultaneous presence of multiple potential directing groups (pyridine nitrogen, amino group, and carboxamide) can lead to challenges in achieving high regioselectivity. The specific reaction conditions, including the choice of catalyst, ligand, and solvent, would be crucial in controlling the outcome of the C-H functionalization.

Complex Formation and Coordination Chemistry Potential

The structure of this compound, featuring a picolinamide (B142947) (pyridine-2-carboxamide) core, makes it an excellent candidate as a ligand in coordination chemistry. Picolinamide and its derivatives are known to form stable complexes with a wide range of transition metals. The primary coordination sites are the pyridine nitrogen and the amide moiety, which can coordinate through either the carbonyl oxygen or, upon deprotonation, the amide nitrogen. This allows the ligand to act as a bidentate N,O- or N,N-chelating agent.

The coordination behavior of picolinamide-type ligands is highly versatile. They can form mononuclear complexes, where a single metal ion is coordinated to one or more ligand molecules. For example, pyridine-2-carboxamide (pia) forms octahedral complexes with Co(II) and Ni(II) of the type [M(NCS)2(pia)2], where the pia ligands are bidentate. rsc.org In these complexes, coordination occurs through the pyridine nitrogen and the carbonyl oxygen.

Furthermore, these ligands can bridge multiple metal centers to form polynuclear structures or coordination polymers. mdpi.com The specific coordination mode can be influenced by several factors, including the nature of the metal ion, the counter-anion, the solvent system, and the steric and electronic effects of substituents on the pyridine ring. nih.gov

In this compound, the 3-amino and 5-methyl groups are expected to modulate its coordination properties. The 5-methyl group may introduce steric hindrance that could influence the geometry of the resulting complexes. The 3-amino group, with its lone pair of electrons, could potentially act as an additional coordination site, allowing the ligand to be tridentate. However, the formation of a five-membered chelate ring involving the pyridine nitrogen and the 3-amino group is less common than the six-membered ring formed with the 2-carboxamide (B11827560) group.

Based on the known coordination chemistry of related picolinamide ligands, several coordination modes can be postulated for this compound.

Coordination Mode Donating Atoms Chelate Ring Size Description Potential Metal Ions Reference
Bidentate (N,O)Pyridine-N, Amide-O5-memberedThe ligand coordinates through the nitrogen of the pyridine ring and the oxygen of the amide carbonyl group.Cu(II), Co(II), Ni(II), Zn(II) rsc.org
Bidentate (N,N')Pyridine-N, Deprotonated Amide-N5-memberedUpon deprotonation of the amide proton, the ligand coordinates through the pyridine nitrogen and the amide nitrogen.Cu(II) rsc.org
Tridentate (N,N,O)Pyridine-N, Amino-N, Amide-O5- and 4-memberedHypothetical mode where the ligand coordinates through the pyridine nitrogen, the 3-amino nitrogen, and the amide oxygen. This is less likely due to the strained 4-membered ring.-
BridgingPyridine-N and Amide-O/N-The ligand bridges two or more metal centers, leading to the formation of polynuclear complexes or coordination polymers.Cu(II), Lanthanides mdpi.comresearchgate.net

The formation of complexes with specific geometries, such as octahedral or square planar, will depend on the coordination number and electronic configuration of the metal ion. researchgate.net For instance, Cu(II) complexes with pyridine carboxamide ligands have been shown to adopt square pyramidal and distorted octahedral geometries. rsc.org The diverse coordination potential of this compound makes it a promising building block for the synthesis of novel metal-organic frameworks (MOFs) and coordination polymers with interesting structural and functional properties.

Advanced Spectroscopic and Structural Elucidation Methodologies Applied to 3 Amino 5 Methylpyridine 2 Carboxamide

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution and solid states. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular structure.

One-dimensional NMR experiments are fundamental for determining the basic structure of a molecule. Each technique provides unique and complementary information. While specific spectral data for 3-Amino-5-methylpyridine-2-carboxamide is not extensively published, the expected results can be inferred from the analysis of similar substituted pyridine (B92270) structures. nih.gov

¹H NMR: This technique identifies the number and type of hydrogen atoms in the molecule. For this compound, one would expect to observe distinct signals for the methyl protons (a singlet), the two aromatic protons on the pyridine ring (likely doublets, though potentially appearing as singlets depending on the coupling constant), and broad signals for the amino (NH₂) and amide (CONH₂) protons. The chemical shift of these protons provides clues about their electronic environment.

¹³C NMR: This experiment detects the carbon atoms in the molecule, providing information on the carbon skeleton. For this compound, seven distinct signals are expected, corresponding to the seven carbon atoms in its structure: five for the pyridine ring (three CH and two quaternary carbons), one for the methyl group, and one for the carbonyl group of the amide.

¹⁵N NMR: As a nitrogen-containing compound, ¹⁵N NMR can be a powerful, albeit less common, tool. nih.govrsc.org It can distinguish between the different nitrogen environments: the pyridine ring nitrogen, the amino group nitrogen, and the amide nitrogen, providing further structural confirmation. rsc.org

Table 1: Representative 1D NMR Data for this compound (Note: This table presents expected chemical shifts (δ) in ppm based on typical values for similar functional groups and structures. Actual experimental values may vary.)

Atom Technique Expected Chemical Shift (ppm) Expected Multiplicity
CH₃ ¹H NMR ~2.2 - 2.4 Singlet (s)
H-4 ¹H NMR ~7.2 - 7.4 Doublet (d) or Singlet (s)
H-6 ¹H NMR ~7.9 - 8.1 Doublet (d) or Singlet (s)
NH₂ (amino) ¹H NMR ~4.5 - 5.5 (broad) Singlet (br s)
NH₂ (amide) ¹H NMR ~7.0 - 8.0 (broad) Two Singlets (br s)
C-2 ¹³C NMR ~158 - 162 N/A
C-3 ¹³C NMR ~145 - 150 N/A
C-4 ¹³C NMR ~135 - 140 N/A
C-5 ¹³C NMR ~120 - 125 N/A
C-6 ¹³C NMR ~148 - 152 N/A
CH₃ ¹³C NMR ~17 - 20 N/A
C=O ¹³C NMR ~165 - 170 N/A
N (pyridine) ¹⁵N NMR ~ -70 to -100 N/A
N (amino) ¹⁵N NMR ~ -300 to -330 N/A

2D NMR techniques are essential for unambiguously assigning the signals observed in 1D spectra by revealing correlations between different nuclei. youtube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would be expected to show a correlation between the H-4 and H-6 protons of the pyridine ring, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). youtube.com It would definitively link the ¹H signals for H-4, H-6, and the methyl group to their corresponding ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for identifying longer-range couplings (typically 2-4 bonds) between protons and carbons. sdsu.edu This is particularly useful for identifying quaternary (non-protonated) carbons. Key expected correlations would include the methyl protons to carbons C-4, C-5, and C-6, and the H-4 proton to carbons C-2, C-5, and C-6.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals correlations between protons that are close in space, regardless of whether they are bonded. It is valuable for determining stereochemistry and conformation. A NOESY spectrum could show through-space correlations between the amino protons and the H-4 proton, or between the amide protons and the H-6 proton, providing insights into the molecule's preferred conformation.

Table 2: Expected Key 2D NMR Correlations for Structural Elucidation

Technique Correlating Nuclei Information Gained
COSY H-4 ↔ H-6 Confirms neighborhood of ring protons.
HSQC H-4 ↔ C-4; H-6 ↔ C-6; CH₃ ↔ CH₃ Links protons to their directly attached carbons.
HMBC CH₃ (protons) ↔ C-4, C-5, C-6 Assigns C-5 and confirms methyl position.
H-4 ↔ C-2, C-5, C-6 Helps assign quaternary carbons and confirms ring structure.
H-6 ↔ C-2, C-4, C=O Confirms position of the amide group.

| NOESY | NH₂ (amino) ↔ H-4 | Indicates spatial proximity and preferred conformation. |

While no specific solid-state NMR studies on this compound are documented in the searched literature, this technique is the definitive method for characterizing polymorphism. Polymorphs are different crystalline forms of the same molecule that can exhibit distinct physical properties. Solid-state NMR can differentiate between polymorphs because the chemical shifts of nuclei (especially ¹³C and ¹⁵N) are highly sensitive to the local molecular environment, which includes crystal packing and intermolecular interactions like hydrogen bonding. Different polymorphs would yield measurably different solid-state NMR spectra, allowing for their identification and characterization.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight and elemental formula of a compound and can provide structural information through fragmentation analysis. csic.es

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, typically to within a few parts per million (ppm). nih.gov This precision allows for the unambiguous determination of a compound's elemental formula. For this compound, the elemental composition is C₇H₉N₃O. HRMS would be used to experimentally confirm this formula by matching the measured mass to the calculated exact mass. nih.govrsc.org

Table 3: HRMS Data for this compound

Parameter Value Source
Molecular Formula C₇H₉N₃O N/A
Calculated Exact Mass 151.07456 g/mol PubChem nih.gov
Ionization Mode ESI+ (Electrospray Ionization, Positive) N/A

| Observed Ion [M+H]⁺ | ~152.0818 | N/A |

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to determine the structure of a molecule by analyzing its fragmentation patterns. unito.it In an MS/MS experiment, the parent ion (e.g., the protonated molecule [M+H]⁺ at m/z ≈ 152.08) is isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions (daughter ions) are then analyzed. The pattern of fragmentation provides a "fingerprint" that helps to confirm the connectivity of the atoms within the molecule.

For this compound, plausible fragmentation pathways could involve the neutral loss of ammonia (B1221849) (NH₃) from the amino group or the loss of the entire primary amide functional group as isocyanic acid (HNCO) and ammonia.

Table 4: Plausible MS/MS Fragmentation for [C₇H₉N₃O+H]⁺

Precursor Ion (m/z) Fragment Ion (m/z) Neutral Loss Plausible Fragment Structure
152.08 135.05 NH₃ (17.03) Ion resulting from loss of ammonia from the 3-amino group.
152.08 109.07 HNCO (43.01) Ion resulting from the loss of the amide group.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Detailed experimental data regarding the ultraviolet-visible (UV-Vis) absorption spectrum of this compound, including specific absorption maxima (λmax) and corresponding molar absorptivity values, are not extensively available in peer-reviewed literature or public spectral databases. The electronic transitions of a molecule are influenced by its unique structure, including the presence of chromophores and auxochromes, as well as the solvent environment.

For this compound, the pyridine ring constitutes the primary chromophore. The presence of both an amino (-NH2) group and a carboxamide (-CONH2) group, along with a methyl (-CH3) group, on this ring system would be expected to influence its UV-Vis absorption profile. The amino group typically acts as an auxochrome, which can lead to a bathochromic (red) shift of the absorption bands of the pyridine ring and an increase in their intensity. The carboxamide group can also affect the electronic transitions.

Without experimental data, a precise description of the electronic transitions (e.g., π → π* and n → π*) for this specific compound cannot be provided. Theoretical calculations could offer predictions of the absorption spectrum, but these would require experimental verification for confirmation.

Chromatographic Separation and Purity Assessment Methodologies

Specific, validated chromatographic methods for the separation and purity assessment of this compound are not widely documented in publicly accessible scientific literature. The development of such methodologies is crucial for ensuring the purity of the compound, which is a critical parameter for its use in research and development.

In general, for a compound with the structural features of this compound, which possesses both basic (amino group, pyridine nitrogen) and polar (carboxamide group) functionalities, several chromatographic techniques could be applicable. High-performance liquid chromatography (HPLC) would likely be a suitable method for its analysis and purification.

A typical HPLC method for a compound of this nature might involve:

Column: A reversed-phase column (e.g., C18 or C8) is often a first choice for the separation of moderately polar organic compounds.

Mobile Phase: A mixture of an aqueous buffer and an organic modifier (such as acetonitrile (B52724) or methanol) would likely be employed. The pH of the aqueous phase would be a critical parameter to control the ionization state of the amino group and pyridine nitrogen, thereby influencing the retention of the compound.

Detection: UV detection would be appropriate, given the presence of the substituted pyridine chromophore.

Gas chromatography (GC) could also be considered for the analysis of this compound, provided the compound is sufficiently volatile and thermally stable. Derivatization might be necessary to improve its volatility and chromatographic performance.

Purity assessment would typically involve the use of a validated HPLC method to detect and quantify any impurities. The purity is generally determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

It is important to note that the specific parameters for any chromatographic method (e.g., column type, mobile phase composition, flow rate, temperature, and detector wavelength) would need to be empirically developed and optimized to achieve a robust and reliable separation for this compound. Without access to specific experimental studies on this compound, a detailed data table of chromatographic conditions and findings cannot be constructed.

Theoretical and Computational Chemistry Investigations of 3 Amino 5 Methylpyridine 2 Carboxamide

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting the properties of molecules. For derivatives of pyridine (B92270), DFT has been successfully used to analyze their geometric and electronic characteristics. nih.gov These calculations are typically performed using specific basis sets, such as B3LYP/6-311++G(d,p), to ensure accuracy. researchgate.netresearchgate.net

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in 3-Amino-5-methylpyridine-2-carboxamide, known as geometry optimization. This process minimizes the energy of the molecule to find its equilibrium structure. Studies on similar pyridine derivatives, like 2-Amino-5-methylpyridine, have shown that DFT can accurately predict bond lengths, bond angles, and dihedral angles. researchgate.net For this compound, optimization would likely reveal a non-planar structure due to the rotational freedom of the amino and carboxamide groups relative to the pyridine ring. nih.gov

The electronic structure analysis involves mapping the distribution of electrons across the molecule. The molecular electrostatic potential (MEP) map is a key output, which visualizes the electrostatic potential on the electron density surface. For analogous compounds, MEP maps identify electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions. researchgate.net In this compound, the oxygen atom of the carboxamide group and the nitrogen atom of the pyridine ring are expected to be the most electronegative regions, while the hydrogen atoms of the amino group would exhibit positive potential. researchgate.net

Table 1: Predicted Geometrical Parameters for Pyridine Derivatives from DFT Studies This table is illustrative, based on data for analogous compounds.

Parameter Bond/Angle Predicted Value
Bond Length C=O ~1.23 Å
Bond Length C-NH2 (carboxamide) ~1.36 Å
Bond Length C-NH2 (ring) ~1.38 Å
Bond Angle O=C-N ~123°

Theoretical calculations can predict spectroscopic data, which can then be compared with experimental results for structural validation.

IR Spectroscopy: DFT calculations can compute vibrational frequencies. For related aminopyridine compounds, calculated IR spectra show characteristic peaks for N-H stretching vibrations (around 3300-3500 cm⁻¹), C=O stretching, and C=N and C=C stretching from the pyridine ring. mdpi.comresearchgate.net These theoretical spectra help in the assignment of experimental bands.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict electronic absorption spectra. For similar aromatic amines, these calculations can identify the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions, often corresponding to π → π* and n → π* transitions within the pyridine ring and its substituents. mdpi.com

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate ¹H and ¹³C NMR chemical shifts. These predicted values are often in good agreement with experimental data, aiding in the structural elucidation of complex molecules. researchgate.net

Table 2: Comparison of Experimental and Theoretical Spectroscopic Data for Related Aminopyridines This table is illustrative and provides a framework for comparison.

Spectroscopic Technique Functional Group Experimental Range (cm⁻¹) mdpi.comresearchgate.net Theoretical Prediction
FT-IR N-H Stretching (Amine/Amide) 3200 - 3500 Correlates with experimental values
FT-IR C=O Stretching (Amide) 1640 - 1680 Correlates with experimental values

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. nih.govresearchgate.net

A smaller energy gap suggests that the molecule is more reactive and has higher polarizability. researchgate.net In this compound, the HOMO is likely to be located on the electron-donating amino group and the pyridine ring, while the LUMO would be centered on the electron-withdrawing carboxamide group and the pyridine ring. This distribution dictates the molecule's behavior as an electron donor or acceptor in chemical reactions. For the related 2-Amino-5-methylpyridine, the HOMO-LUMO energy gap was calculated to be -5.48 eV. researchgate.net

Table 3: FMO Properties and Global Reactivity Descriptors (Illustrative) Based on calculations for similar pyridine derivatives. researchgate.net

Parameter Description Predicted Value
E(HOMO) Energy of the Highest Occupied Molecular Orbital ~ -6.0 eV
E(LUMO) Energy of the Lowest Unoccupied Molecular Orbital ~ -0.5 eV
Energy Gap (ΔE) E(LUMO) - E(HOMO) ~ 5.5 eV
Chemical Hardness (η) (E(LUMO) - E(HOMO)) / 2 ~ 2.75 eV

Molecular Dynamics (MD) Simulations for Conformational Analysis

While quantum calculations focus on static structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations are used to explore the conformational landscape of this compound, revealing how it flexes, rotates, and interacts with its environment, such as a solvent or a biological receptor. mdpi.commdpi.com

By simulating the molecule's trajectory, researchers can identify the most stable and frequently occurring conformations. Analysis of parameters like the root-mean-square deviation (RMSD) indicates the stability of the molecule's conformation over the simulation period. nih.gov For a flexible molecule like this compound, MD simulations can show the rotational preferences of the carboxamide side chain, which is critical for how it fits into a binding pocket. nih.gov

Structure-Activity Relationship (SAR) Studies via In Silico Approaches (e.g., QSAR)

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. researchgate.net For a class of compounds including this compound, a 2D-QSAR study would involve calculating various molecular descriptors. researchgate.net

These descriptors can be topological, electronic (like HOMO/LUMO energies), or quantum chemical. researchgate.net By analyzing a set of related aminopyridine and pyridine carboxamide derivatives with known biological activities (e.g., as kinase inhibitors), a QSAR model can be developed. researchgate.net This model could then be used to predict the activity of this compound and guide the design of new, more potent analogues by identifying which structural features are most important for activity.

Molecular Docking and Binding Energy Calculations with Biological Targets (Computational Screening)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein or enzyme. This method is essential for virtual screening and understanding potential drug-target interactions. nih.gov

For this compound, docking studies would involve placing the molecule into the active site of a specific biological target. The simulation calculates the binding affinity, often expressed as a binding energy (e.g., in kcal/mol), which indicates the strength of the interaction. researchgate.net Docking analyses also reveal the specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, that stabilize the ligand-receptor complex. researchgate.net For example, studies on similar pyridine derivatives have shown that the amino and carboxamide groups are often involved in forming crucial hydrogen bonds with amino acid residues in the target's active site. nih.gov

Table 4: Illustrative Molecular Docking Results for a Pyridine Derivative Based on data for 2-Amino-5-methylpyridine against a sample target. researchgate.net

Parameter Result
Target Protein Example: Human Peroxisome Proliferator-Activated Receptor
Binding Energy -3.32 kcal/mol
Key Interacting Residues SER, HIS, TYR

Reaction Pathway and Transition State Analysis for Chemical Transformations

The elucidation of reaction mechanisms is a cornerstone of modern chemistry, providing fundamental insights into the transformation of molecules. For a compound such as this compound, understanding the intricate details of its chemical reactions at a molecular level is crucial for optimizing synthesis protocols and predicting potential reactivity. Theoretical and computational chemistry offer powerful tools to map out the energetic landscapes of chemical reactions, identifying the most probable pathways and characterizing the high-energy transition states that govern reaction rates. While specific, in-depth computational studies on the reaction pathways of this compound are not extensively documented in publicly available literature, we can infer likely mechanistic features and the methodologies for their investigation based on studies of analogous pyridine and carboxamide systems.

Chemical transformations involving this compound can be varied, including but not limited to, amide hydrolysis, electrophilic or nucleophilic aromatic substitution, and reactions involving the amino group. The analysis of these reaction pathways typically involves the use of quantum chemical methods, such as Density Functional Theory (DFT), to model the potential energy surface (PES) of the reacting system. The PES is a multidimensional surface that represents the energy of a chemical system as a function of the geometric arrangement of its atoms.

A reaction pathway, or reaction coordinate, is a specific trajectory along the PES that connects the reactants to the products through the lowest possible energy barrier. The peak of this energy barrier corresponds to the transition state (TS), which is an unstable, transient species representing the point of maximum energy along the reaction coordinate. The energy difference between the reactants and the transition state is known as the activation energy (Ea), a critical parameter that dictates the rate of the reaction according to transition state theory. wikipedia.orgpressbooks.pub

Hypothetical Reaction Pathway: Amide Bond Formation

One of the fundamental reactions for synthesizing carboxamides is the coupling of a carboxylic acid with an amine. In the context of this compound, a plausible synthetic route would involve the reaction of 3-amino-5-methylpicolinic acid with an aminating agent. The mechanism of such an amide bond formation can be computationally investigated to understand the role of coupling agents and the energetics of the process.

A simplified, uncatalyzed reaction between a carboxylic acid and an amine to form an amide and water is generally unfavorable due to a high activation energy. The reaction typically proceeds through a tetrahedral intermediate. Computational studies on similar systems allow for the characterization of the geometries and energies of the reactants, intermediates, transition states, and products.

Table 1: Hypothetical Geometrical Parameters for a Key Transition State in Amide Formation

ParameterBond Length (Å) / Angle (°)Description
C-N (forming)1.8 - 2.2The nascent bond between the carboxylic carbon and the amine nitrogen.
C-O (carbonyl)1.3 - 1.4The elongating carbonyl bond as it takes on more single-bond character.
O-H (leaving)1.2 - 1.4The bond of the hydroxyl group that will ultimately be eliminated as part of a water molecule.
N-C-O Angle100 - 110°Reflects the tetrahedral nature of the transition state.

Note: The data in this table is illustrative and based on general values for similar reactions. Specific calculations for this compound would be required for precise values.

Influence of Substituents on Reactivity

The electronic properties of the substituents on the pyridine ring, namely the amino (-NH2) and methyl (-CH3) groups, are expected to significantly influence the reaction pathways and transition state energies. The amino group is a strong electron-donating group, which increases the electron density on the pyridine ring, potentially affecting its susceptibility to electrophilic attack. Conversely, the methyl group is a weak electron-donating group. The positions of these substituents relative to the carboxamide group and the ring nitrogen are crucial in determining their electronic and steric effects.

For instance, in electrophilic aromatic substitution reactions, the electron-donating nature of the amino and methyl groups would activate the pyridine ring. Computational models can predict the most likely sites of substitution by calculating the energies of the corresponding sigma complexes (arenium ions), which are key intermediates in these reactions. The transition states leading to these intermediates would also be modeled to determine the activation energies for substitution at different positions.

Transition State Stabilization

In some reactions, intramolecular interactions can play a significant role in stabilizing the transition state, thereby lowering the activation energy and accelerating the reaction. For pyridine carboxamides, the presence of a nitrogen atom in the ring and the amide group in close proximity can lead to the formation of intramolecular hydrogen bonds in the transition state. nih.gov Quantum chemical calculations on ortho-pyridine carboxamides have suggested that such intramolecular hydrogen bonding can stabilize the transition state during certain reactions. nih.gov In the case of this compound, the amino group at the 3-position is also capable of participating in hydrogen bonding, which could influence the conformation and reactivity of the molecule.

Table 2: Hypothetical Calculated Energies for a Reaction Pathway (in kcal/mol)

SpeciesRelative Energy (kcal/mol)Description
Reactants0.0The starting materials of the reaction at their ground state energy.
Transition State 1 (TS1)+25.0The energy barrier for the formation of an intermediate.
Intermediate+5.0A metastable species along the reaction pathway.
Transition State 2 (TS2)+15.0The energy barrier for the conversion of the intermediate to products.
Products-10.0The final products of the reaction at their ground state energy.

Note: This table presents a hypothetical energy profile for a two-step reaction. The actual energy values would be determined through detailed computational analysis.

Exploration of Derivatives and Analogues of 3 Amino 5 Methylpyridine 2 Carboxamide

Design Principles for Structural Modification and Diversity-Oriented Synthesis

The design of derivatives based on the 3-amino-5-methylpyridine-2-carboxamide scaffold is guided by several key principles aimed at achieving structural diversity and optimizing desired properties. A primary approach involves modifying the amine and carboxamide moieties, as these groups are crucial for forming hydrogen bonds and other intermolecular interactions. nih.govnih.gov Additionally, substitutions on the pyridine (B92270) ring itself can significantly influence the molecule's electronic and steric characteristics. researchgate.net

Diversity-oriented synthesis (DOS) is a powerful strategy employed to generate a wide range of structurally distinct molecules from a common starting material. nih.gov For pyridine-based compounds, this can involve multicomponent reactions where various aldehydes, nitriles, and other building blocks are combined in a one-pot synthesis. nih.gov This approach allows for the rapid generation of a library of analogues with diverse substitution patterns, which can then be screened for desired activities. For instance, the synthesis of amino-3,5-dicyanopyridine derivatives through multicomponent condensation serves as a basis for creating a diverse set of intermediates that can be further modified. nih.gov

Another design principle is the use of computational modeling and structure-based design. By understanding the three-dimensional structure of a target protein or receptor, researchers can design ligands that fit precisely into the binding site. This approach was successfully used in the design of N-(piperidin-3-yl)pyrimidine-5-carboxamides, where a basic amine was introduced to interact with key aspartic acid residues in the target enzyme. researchgate.net

Synthesis of N-Substituted Carboxamide Derivatives

A common strategy for modifying the this compound scaffold is the synthesis of N-substituted derivatives at the carboxamide nitrogen. This is typically achieved through a condensation reaction between the corresponding pyridine carboxylic acid and a primary or secondary amine. nih.gov The reaction is often facilitated by coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC) and 4-dimethylaminopyridine (B28879) (DMAP). nih.gov

For example, a series of novel pyridine carboxamide derivatives bearing a diarylamine scaffold were synthesized by reacting a pyridine carboxylic acid with various diarylamine intermediates. nih.gov This method allows for the introduction of a wide range of substituents on the amide nitrogen, enabling a systematic exploration of structure-activity relationships.

In some cases, the synthesis can involve the simultaneous substitution of other groups on the pyridine ring. For instance, in the synthesis of N-benzyl-3-chloropyrazine-2-carboxamides, aminolysis of the acyl chloride with a benzylamino moiety sometimes leads to the substitution of the chlorine atom as well, resulting in N-benzyl-3-(benzylamino)pyrazine-2-carboxamides. mdpi.com

The table below summarizes examples of synthetic methods for N-substituted carboxamide derivatives.

Starting MaterialReagent(s)Product TypeReference
Pyridine carboxylic acidDiarylamine, EDC, DMAPN-diarylaminophenyl-pyridine carboxamide nih.gov
3-Chloropyrazine-2-acyl chlorideSubstituted benzylamineN-benzyl-3-chloropyrazine-2-carboxamide mdpi.com
3-Oxo-N-(3-pyridyl)butanamideHydrazonoyl chloridesPyrazole-carboxamide researchgate.net

Synthesis of Pyridine Ring Substituted Analogues

Modifications to the pyridine ring of this compound are crucial for fine-tuning the electronic and steric properties of the molecule. Various synthetic methods have been developed to introduce a wide range of substituents at different positions on the pyridine scaffold. researchgate.net

One common approach is the alkylation of amino groups on the pyridine ring. For example, 3- and 5-amino-2-(1,3-dioxolan-2-yl)pyridines can be alkylated to produce the corresponding methylamino, ethylamino, and other alkylamino derivatives. nih.gov These intermediates can then be further reacted to form the final carboxamide products.

Halogenation is another important transformation. For instance, 2-amino-5-bromo-3-methylpyridine (B22881) can be used as a starting material to synthesize other derivatives, such as 5-bromo-2-chloro-3-methylpyridine. sigmaaldrich.com The introduction of a halogen atom provides a handle for further functionalization through cross-coupling reactions.

The synthesis of highly substituted pyridines can also be achieved through multi-step sequences. For example, starting from 3,5-dinitro-2-methylpyridine, a series of oxidation, protection, and reduction steps can lead to the formation of 3,5-diaminopyridine derivatives. nih.gov

The table below provides examples of synthetic routes to pyridine ring substituted analogues.

Starting MaterialKey Transformation(s)Product TypeReference
3- and 5-amino-2-(1,3-dioxolan-2-yl)pyridinesAlkylation3- and 5-alkylamino pyridine derivatives nih.gov
3,5-Dinitro-2-methylpyridineOxidation, acetal (B89532) formation, reduction3,5-Diaminopyridine derivative nih.gov
2-Amino-5-bromo-3-methylpyridineDiazotization, chlorination5-Bromo-2-chloro-3-methylpyridine sigmaaldrich.com

Bioisosteric Replacements and Their Synthetic Access

Bioisosteric replacement is a strategy used in medicinal chemistry to replace a functional group in a molecule with another group that has similar physical or chemical properties, with the aim of improving the compound's pharmacological profile. For the this compound scaffold, both the carboxamide group and the pyridine ring can be subjected to bioisosteric replacement.

Common bioisosteres for the amide group include heterocyclic rings such as triazoles, oxadiazoles, and oxazoles. drughunter.com These five-membered rings can mimic the hydrogen bonding capabilities of the amide bond while often providing enhanced metabolic stability. drughunter.com Another replacement for the amide group is the trifluoroethylamine motif, which can also improve metabolic stability. drughunter.com

The pyridine ring itself can be replaced with other heterocyclic systems. For example, thieno[2,3-b]pyridines, which are structurally related to pyridines, have been investigated as potential ligands for various biological targets. nih.gov The synthesis of these bioisosteres often involves intramolecular cyclization reactions of appropriately substituted pyridine precursors. nih.gov In one study, the cyclization of amino-3,5-dicyanopyridine derivatives led to the formation of thieno[2,3-b]pyridines. nih.gov

The following table lists some bioisosteric replacements for the functional groups in this compound.

Original Functional GroupBioisosteric ReplacementPotential AdvantageReference
Carboxamide1,2,4-TriazoleMetabolic stability, mimics H-bonding drughunter.com
CarboxamideTrifluoroethylamineEnhanced metabolic stability drughunter.com
PyridineThieno[2,3-b]pyridine (B153569)Altered electronic and steric properties nih.gov
Carboxylic Acid (related precursor)TetrazoleSimilar acidity, increased lipophilicity drughunter.com

Structure-Property Relationship Studies within Series of Analogues (Focus on academic correlations, not specific properties)

Structure-property relationship (SPR) studies aim to establish a correlation between the chemical structure of a series of compounds and their physicochemical or biological properties. For analogues of this compound, these studies often focus on how systematic changes in substitution patterns affect a particular outcome.

For instance, in a series of 3-amino-2-arylcarboxamido-thieno[2-3-b]pyridines, researchers investigated the effect of substituents on two different phenyl rings within the molecule. mdpi.com They found that introducing a 2-methyl-3-halogen substitution on the 2-arylcarboxamide ring was important for maximizing a specific biological activity. mdpi.com Similarly, comparing compounds with a benzoyl tether to those with a secondary benzyl (B1604629) alcohol tether at the 5-position revealed that the alcohol functionality led to improved efficacy. mdpi.com

Another study on amino-3,5-dicyanopyridines and their cyclized thieno[2,3-b]pyridine counterparts revealed a significant loss of activity upon cyclization. This suggests that the flexibility and electronic nature of the open-chain precursor are important for its interaction with the biological target. nih.gov Furthermore, within the amino-3,5-dicyanopyridine series, it was observed that methoxyphenyl groups at a particular position favored binding affinity compared to their hydroxyphenyl counterparts. nih.gov

These academic correlations, which link specific structural features to observed effects, are fundamental to the rational design of new and improved derivatives.

Biological and Biochemical Investigations: Mechanistic Studies of 3 Amino 5 Methylpyridine 2 Carboxamide and Its Analogues in Vitro Focus

Enzyme Inhibition Studies (Mechanistic Focus)

Mechanistic enzyme inhibition studies for this class of compounds have focused on identifying specific enzyme targets, quantifying the potency and kinetics of inhibition, and understanding the nature of the inhibitor-enzyme interaction at a molecular level.

The identification of enzyme targets for aminopyridine-based compounds often begins with broad screening campaigns followed by more focused validation studies. While specific data on "3-Amino-5-methylpyridine-2-carboxamide" is limited, research on its analogues provides insight into potential targets.

Kinases (Src, Cyclin-G associated kinase, Aurora Kinases): Analogues such as 3-aminopyridin-2-ones have been identified as inhibitors of monopolar spindle 1 (MPS1) and Aurora kinases. nih.gov A library of these compounds was screened using a mobility shift assay to determine inhibitory activity. nih.gov Furthermore, in silico experiments have suggested that related structures, like 3-aminothieno[2,3-b]pyridine-2-carboxamides, are promising candidates for inhibiting proto-oncogene tyrosine-protein kinase (Src). nih.gov

Phosphoinositide Phospholipase C (PI-PLC): A family of analogues, the 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines, are postulated to exert anti-proliferative effects by inhibiting PI-PLC, thereby interfering with phospholipid metabolism. biaffin.com

Inducible Nitric Oxide Synthase (iNOS): Various substituted 2-aminopyridines have been extensively evaluated as inhibitors of nitric oxide synthases. researchgate.net For instance, 2-amino-4-methylpyridine (B118599) was identified as a potent inhibitor of iNOS activity derived from mouse RAW 264.7 cells. cam.ac.uk Validation of iNOS as the target in cellular models was confirmed by demonstrating that the compound reduced nitrite (B80452) production without affecting the expression levels of the iNOS protein, as confirmed by Western blot analysis. cam.ac.uknih.gov

Acetylcholinesterase: Preliminary in silico studies have indicated that 3-aminothieno[2,3-b]pyridine-2-carboxamide (B1269520) derivatives may act as inhibitors of acetylcholinesterase, although further experimental validation is required. nih.gov

Once a target enzyme is identified, kinetic studies are performed to quantify the inhibitory potency of the compounds. The half-maximal inhibitory concentration (IC₅₀) is a common metric for potency, representing the concentration of an inhibitor required to reduce enzyme activity by 50%.

For many kinase inhibitors, IC₅₀ values are determined through assays that measure the phosphorylation of a substrate. For example, a mobility shift assay has been used for 3-aminopyridin-2-one analogues against Aurora kinases. nih.gov From the experimentally determined IC₅₀ values, the inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation, which provides a more absolute measure of binding affinity. nih.gov

Studies on 2-aminopyridine (B139424) analogues as iNOS inhibitors have reported IC₅₀ values determined by measuring the enzyme's catalytic activity. 2-Amino-4-methylpyridine was found to inhibit murine NOS II with an IC₅₀ of 6 nM and the human recombinant NOS II with an IC₅₀ of 40 nM. cam.ac.uk A series of 4,6-disubstituted 2-aminopyridines yielded even more potent inhibitors, with the best compound showing an IC₅₀ of 28 nM against human iNOS. researchgate.net

Inhibitory Potency (IC₅₀) of Aminopyridine Analogues Against Various Enzymes
Compound ClassTarget EnzymeIC₅₀ ValueSource
2-Amino-4-methylpyridineMurine NOS II6 nM cam.ac.uk
2-Amino-4-methylpyridineHuman recombinant NOS II40 nM cam.ac.uk
2-Amino-4-methylpyridineHuman recombinant NOS I100 nM cam.ac.uk
4,6-Disubstituted 2-aminopyridineHuman iNOS28 nM researchgate.net
Thieno[2-3-b]pyridine analogue (7i)Anti-proliferative (HCT116 cells)31.6 ± 0.8 nM biaffin.com
Thieno[2-3-b]pyridine analogue (7i)Anti-proliferative (MDA-MB-231 cells)35.8 ± 0.8 nM biaffin.com

Understanding whether an inhibitor binds to the enzyme's active site or to an allosteric site is crucial for mechanism-based drug design. Enzyme kinetic studies can often distinguish between these modes. For example, the inhibition of iNOS by 2-amino-4-methylpyridine was found to be competitive with respect to the substrate L-arginine, indicating that the inhibitor likely binds to the active site, directly competing with the natural substrate. cam.ac.uk

In contrast, studies on other pyridinyl-containing compounds have highlighted the importance of allosteric modulation. For instance, research on ligands for the metabotropic glutamate (B1630785) receptor 5 (mGlu₅) demonstrated that subtle changes to a pyridine-based chemical scaffold could convert a positive allosteric modulator (PAM) into a negative allosteric modulator (NAM). bioradiations.com This switch in pharmacological activity is driven by nuanced changes in the ligand-receptor interaction within an allosteric binding pocket. bioradiations.com Confirmation of binding to an allosteric site is often achieved through competition studies with known allosteric radioligands. bioradiations.com

Receptor Binding and Ligand-Target Interaction Studies (In Vitro)

Direct binding studies are essential for confirming the interaction between a compound and its putative receptor target and for determining the affinity and thermodynamic properties of this interaction.

Radioligand binding assays are a classic and powerful method for characterizing ligand-receptor interactions. These assays measure the direct binding of a radiolabeled ligand to its target. In competitive binding assays, an unlabeled compound (like "this compound" or its analogues) is used to displace the binding of a known radioligand. The concentration at which the unlabeled compound displaces 50% of the specific binding of the radioligand (its IC₅₀) can be used to calculate its inhibition constant (Ki), a measure of its binding affinity.

A clear example of this methodology is seen in the study of mGlu₅ receptor modulators. To confirm that novel compounds were interacting with the known MPEP allosteric binding site, researchers conducted displacement studies using the tritiated radioligand [³H]3-methoxy-5-pyridin-2-ylethynylpyridine. bioradiations.com The ability of a test compound to fully displace the radioligand confirmed its interaction with the allosteric site, and a Ki value of 0.16 μM was determined for one such compound. bioradiations.com

Modern biophysical techniques provide deep insight into the kinetics (on- and off-rates) and thermodynamics (enthalpy and entropy) of binding, which are critical for understanding the molecular driving forces of an interaction.

Surface Plasmon Resonance (SPR): SPR is a label-free optical technique used to measure real-time binding interactions between a ligand in solution (the analyte) and a target protein immobilized on a sensor chip. youtube.com It is widely used to screen for kinase inhibitors and provides detailed kinetic parameters, including the association rate constant (kₐ) and the dissociation rate constant (kₔ). biaffin.comyoutube.com The ratio of these rates (kₔ/kₐ) yields the equilibrium dissociation constant (Kₗ), a precise measure of binding affinity. biaffin.com For kinase inhibitor screening, ensuring the immobilized kinase remains in its active conformation is a critical experimental step. nih.gov

Isothermal Titration Calorimetry (ITC): ITC is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event. nih.govwhiterose.ac.uk In a single ITC experiment, a solution of the ligand is titrated into a solution containing the target protein. The resulting heat changes are measured to determine the binding affinity (Kₐ, from which Kₗ is calculated), the stoichiometry of the interaction (n), and the change in enthalpy (ΔH). nih.gov From these values, the change in Gibbs free energy (ΔG) and the change in entropy (ΔS) can be calculated. This complete thermodynamic profile helps to elucidate the driving forces (enthalpic or entropic) behind the binding interaction, providing invaluable information for structure-activity relationship studies and rational drug design.


Cell-Based Assays for Pathway Modulation (In Vitro Models)

In the realm of in vitro cellular studies, the biological activities of this compound and its structural analogues are a subject of growing interest. While direct research on this compound is limited, investigations into its analogues provide insights into potential mechanisms of action.

Research into analogues of this compound, such as thieno[3,2-b]pyridine (B153574) derivatives, has shed light on their interaction with cellular signaling pathways critical in cancer progression. For instance, certain 7-(indol-5-yl)aminothieno[3,2-b]pyridines have been identified as potential inhibitors of the vascular endothelial growth factor receptor 2 (VEGFR-2). mdpi.com VEGFR-2 is a key tyrosine kinase receptor that, upon activation, triggers downstream signaling cascades responsible for endothelial cell proliferation and tumor angiogenesis. mdpi.com

Furthermore, studies on 2-heteroaryl substituted 7-[(2,4-dichloro-5-methoxyphenyl)amino]thieno[3,2-b]pyridines have also pointed towards the inhibition of critical signaling pathways involved in cell growth and survival. mdpi.com While these findings are for related heterocyclic systems, they suggest that the broader class of compounds, which includes this compound, may have the potential to modulate similar kinase-driven signaling pathways. However, without direct experimental evidence, this remains a hypothesis.

The in vitro effects of this compound analogues on gene expression and protein synthesis have been explored, particularly in the context of their anticancer potential. For example, a thieno[3,2-b]pyridine derivative, compound 2e in a specific study, was investigated for its impact on key proteins involved in apoptosis. mdpi.com Interestingly, this compound did not induce changes in the levels of PARP or caspase-3, suggesting that its mechanism of action is likely not dependent on the induction of apoptosis. mdpi.com This points towards alternative pathways of cell death or growth inhibition.

In the context of antimicrobial action, analogues like pyrazinamide (B1679903) (PZA), a structural cousin, are thought to interfere with protein synthesis. One proposed mechanism is the binding to the ribosomal protein S1 (RpsA), which leads to the inhibition of trans-translation, a critical process for rescuing stalled ribosomes in bacteria. nih.gov While this mechanism has been debated, it highlights a potential area of investigation for this compound and its direct analogues. nih.gov

The antiproliferative effects of analogues of this compound have been demonstrated in various cancer cell lines. For instance, certain 5‐methyl‐2‐carboxamidepyrrole‐based compounds, which share a carboxamide moiety, have shown inhibitory effects on the proliferation of human HCT-116 colon cancer cells. nih.gov One compound, in particular, exhibited a half-maximal inhibitory concentration (IC50) of 25 µM. nih.gov However, these compounds also demonstrated significant cytotoxicity towards the non-cancerous human epidermal keratinocyte (HaCaT) cell line. nih.gov

In another study, thieno[3,2-b]pyridine derivatives displayed selective antitumor activity against triple-negative breast cancer (TNBC) cell lines, MDA-MB-231 and MDA-MD-468, while showing minimal toxicity to the non-tumorigenic mammary epithelial cell line MCF-12A. mdpi.com One of these derivatives, compound 2e, was found to significantly decrease the number of viable cells and inhibit the proliferation of MDA-MB-231 cells. mdpi.com Cell cycle analysis revealed that this compound caused an increase in the G0/G1 phase population, suggesting an arrest at this stage of the cell cycle. mdpi.com

Similarly, novel 4-amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates have been evaluated for their antiproliferative activity against MCF-7 and MDA-MB-231 breast cancer cell lines. nih.gov The data indicated that some of these compounds exhibited potent antiproliferative effects, with one derivative showing an IC50 value of 4.3 ± 0.11 µg/mL against the MCF-7 cell line. nih.gov

Table 1: In Vitro Antiproliferative Activity of Selected Analogues

Compound/Analogue Class Cell Line Effect IC50 Value
5‐methyl‐2‐carboxamidepyrrole derivative HCT-116 (Colon Cancer) Inhibition of proliferation 25 µM
Thieno[3,2-b]pyridine derivative (compound 2e) MDA-MB-231 (Breast Cancer) Decreased cell viability and proliferation Not specified
4-amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate MCF-7 (Breast Cancer) Antiproliferative 4.3 ± 0.11 µg/mL

This table is for illustrative purposes and includes data for analogues of this compound.

Antimicrobial and Antifungal Activity Assessment (In Vitro Mechanistic Studies)

The in vitro antimicrobial and antifungal activities of 3-aminopyrazine-2-carboxamide (B1665363) derivatives have been systematically evaluated. nih.govnih.gov Standard broth microdilution methods are typically employed to determine the Minimum Inhibitory Concentration (MIC) of these compounds against a panel of microorganisms. This method involves preparing a serial dilution of the test compounds in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. The plates are incubated under appropriate conditions, and the MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

The precise microbial target pathways of this compound have not been elucidated. However, the mechanism of its structural analogue, pyrazinamide (PZA), against Mycobacterium tuberculosis is a subject of intensive research and may offer clues. PZA is a prodrug that is converted to its active form, pyrazinoic acid (POA), by a mycobacterial enzyme. nih.gov One of the proposed mechanisms of action for POA is the disruption of membrane transport and the collapse of membrane potential due to the acidification of the mycobacterial cytoplasm. nih.gov Another, more specific, proposed mechanism involves the inhibition of protein synthesis through the binding of POA to the ribosomal protein S1 (RpsA), which interferes with trans-translation. nih.gov

Studies on N-substituted 3-aminopyrazine-2-carboxamides have shown that their antimicrobial activity can be influenced by the nature of the substituent on the carboxamide nitrogen. nih.govnih.gov For instance, against Mycobacterium tuberculosis H37Rv, the most active compound in one study was 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide, with an MIC of 12.5 µg/mL. nih.govnih.gov The antibacterial activity of alkyl derivatives was observed to increase with the length of the carbon side chain. nih.govnih.gov Antifungal activity was also noted against Trichophyton interdigitale and Candida albicans. nih.gov These findings suggest that modifications to the carboxamide group can significantly impact the antimicrobial spectrum and potency, likely by influencing factors such as cell wall penetration, target binding, or susceptibility to efflux pumps.

Table 2: Antimicrobial Activity of a Selected 3-Aminopyrazine-2-carboxamide Analogue

Compound Microorganism MIC (µg/mL)
3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide Mycobacterium tuberculosis H37Rv 12.5

This table presents data for an analogue of this compound.

Antiviral Activity Investigations (In Vitro Models, Mechanistic)

The antiviral potential of pyridine (B92270) carboxamide derivatives and their analogues has been explored in various in vitro settings. Research has particularly focused on their efficacy against RNA viruses.

A study on a series of novel pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamides, which are structurally related to this compound, demonstrated potent antiviral activity against the SARS-CoV-2 main protease (Mpro). nih.gov The Mpro is a critical enzyme for viral replication, making it a key target for antiviral drugs. In vitro assays revealed that several of these carboxamide derivatives could inhibit the viral protease at low micromolar concentrations. nih.gov For instance, a derivative featuring a 3,4-dihydrobenzo[b]dioxin-6-yl substituent (compound 29) showed particularly strong activity, with a half-maximal effective concentration (EC50) of 0.0519 µM and an ability to inhibit viral growth by over 96% at a 10 µM concentration. nih.gov The mechanism of action is believed to be the non-covalent inhibition of the Mpro enzyme, thereby preventing viral maturation and proliferation. nih.gov

Similarly, a series of 5-amino-N-phenylpyrazine-2-carboxamides, which are also structural analogues, were evaluated for their antiviral properties. Several of these compounds displayed moderate activity against influenza A viruses, with inhibitory effects observed in the tens of micromolar range. csfarmacie.czprolekare.cz These findings suggest that the carboxamide moiety, whether attached to a pyridine or pyrazine (B50134) ring, is a valuable scaffold for developing antiviral agents. nih.govcsfarmacie.cz The general antiviral activity of pyridine derivatives has been noted against a range of viruses, including influenza, HIV, and Hepatitis C virus (HCV). researchgate.netmdpi.com

Table 1: In Vitro Antiviral Activity of Selected Pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide Analogues against SARS-CoV-2 Mpro

Interactions with Biological Macromolecules (e.g., DNA, RNA, Proteins)

The biological activity of compounds like this compound is fundamentally dependent on their interactions with macromolecules. These interactions are governed by non-covalent forces such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.gov

Binding Site Analysis and Intercalation Studies

Binding site analysis for analogues of this compound has been primarily investigated through computational molecular docking studies. For the pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide series, docking simulations revealed that the most active compounds fit snugly within the binding pocket of the SARS-CoV-2 Mpro. nih.gov The analysis highlighted the importance of the pyrrole (B145914) ring in correctly orienting the amide bond within the binding site to maximize interactions. nih.gov The potency of these analogues was influenced by factors such as hydrogen bond acceptors and hydrophobicity, which enhance the interaction within the protein's binding pocket. nih.gov

While direct studies on the intercalation of this compound with DNA or RNA are not extensively documented, the planar nature of the pyridine ring suggests it could be a possibility. Intercalation is a process where molecules insert themselves between the base pairs of DNA or RNA. nih.gov This type of interaction can lead to significant changes in the nucleic acid structure and function. Studies on other pyridine derivatives have explored their hydrogen-bonding interactions, which are crucial for stabilizing complexes with biological targets. researchgate.net The interaction of small molecules with nucleobases is highly specific, often involving hydrogen bonds with the N4 amino group and the O2 group of cytosine, for example. nih.gov

Conformational Changes Induced by Interaction

The binding of a small molecule to a biological macromolecule is a dynamic process that can induce conformational changes in both the ligand and the target. This concept, known as "induced fit," is central to molecular recognition. While specific experimental data on conformational changes induced by this compound is limited, molecular docking studies of its analogues provide indirect evidence. nih.gov For a ligand to bind with high affinity, the binding site of the protein often undergoes slight adjustments to better accommodate the molecule. nih.gov These structural shifts can be critical for the enzyme's inhibition. The formation of stable, non-covalent interactions, such as the hydrogen bonds and hydrophobic contacts seen in docking simulations of carboxamide analogues with viral proteases, would likely be accompanied by such conformational adaptations to achieve a low-energy, stable complex. nih.govnih.gov

Target Identification and Deconvolution Strategies (Biochemical)

A primary biochemical strategy for identifying the molecular targets of potential drug candidates involves a combination of in vitro enzymatic assays and computational analysis. For the carboxamide analogues of this compound, this approach has successfully identified a potential viral target.

The in vitro assay against the SARS-CoV-2 Mpro enzyme provided direct evidence that this protease is a target for the pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide series. nih.gov The measurement of IC50 values quantifies the concentration of the compound required to inhibit the enzyme's activity by 50%, thus validating it as a target. nih.gov

Molecular docking serves as a powerful deconvolution strategy to visualize and understand these interactions at a molecular level. By simulating the binding of the compound to a known protein structure, researchers can predict whether the protein is a plausible target. nih.gov This was effectively used to support the hypothesis that the Mpro enzyme is the target for the studied carboxamide analogues, with the docking results correlating well with the observed in vitro activity. nih.gov A similar strategy has been used for other carboxamide-containing compounds, where docking studies suggested interaction with the tobacco mosaic virus coat protein (TMV CP), potentially interfering with virus assembly. mdpi.com These biochemical and computational methods are crucial for moving from an observation of general antiviral activity to a mechanistic understanding of which specific macromolecule is being affected.

Future Research Directions and Unexplored Avenues for 3 Amino 5 Methylpyridine 2 Carboxamide

Advanced Synthetic Methodologies and Process Intensification

The future synthesis of 3-Amino-5-methylpyridine-2-carboxamide and its analogs will likely move beyond traditional batch processing towards more efficient, sustainable, and safer methods. Research in this area should focus on the development and optimization of advanced synthetic protocols.

Recent advancements in the synthesis of pyridine (B92270) carboxamides have highlighted promising avenues. For instance, a tert-butyl hydroperoxide (TBHP)-mediated denitrogenative method allows for the synthesis of pyridine carboxamides from pyridine carbohydrazides and various amines in water, offering a metal-free and environmentally friendly option. rsc.org Another innovative approach is the electrochemical synthesis from the same precursors, which avoids external chemical oxidants and operates in an aqueous medium, representing a green chemistry alternative. rsc.org

Process intensification is a critical direction for enhancing the efficiency and safety of chemical production. cetjournal.it This involves shifting from conventional batch reactors to continuous flow systems, such as tubular or continuous stirred-tank reactors (CSTRs). This transition offers numerous advantages, including superior heat exchange, reduced solvent volumes, and improved process safety by minimizing the hold-up of reactive materials. cetjournal.it Future research could adapt existing semi-batch recipes for synthesizing pyridine carboxamides into continuous processes, potentially involving intermediate injections to control reaction conditions precisely. cetjournal.it Such a shift would not only improve yield and purity but also align with the principles of green chemistry by reducing waste and energy consumption.

Table 1: Comparison of Synthetic Methodologies for Pyridine Carboxamides

Methodology Key Features Advantages Potential for this compound
Traditional Batch Synthesis Reaction of pyridine carboxylic acids or their activated derivatives (e.g., acyl halides) with amines. rsc.org Well-established procedures. Baseline method for comparison.
TBHP-Mediated Synthesis Denitrogenation of pyridine carbohydrazides and reaction with amines in water. rsc.org Metal-free, mild conditions, wide substrate scope, excellent functional-group tolerance. rsc.org High potential for a greener synthesis route.
Electrochemical Synthesis KI-mediated reaction of pyridine carbohydrazides and amines in an aqueous medium. rsc.org External chemical oxidant-free, uses a green solvent, mild conditions. rsc.org Promising for sustainable and controlled synthesis.

| Continuous Flow Synthesis | Use of tubular or CSTRs, often with process intensification principles. cetjournal.it | Enhanced safety, better heat/mass transfer, reduced waste, improved reproducibility. cetjournal.it | Ideal for scalable and industrial production. |

Comprehensive Mechanistic Understanding of Biological Interactions (In Vitro)

While the pyridine carboxamide scaffold is known to exhibit a range of biological activities, a detailed mechanistic understanding of how this compound interacts with specific biological targets is a crucial area for future in vitro research. The goal is to move beyond preliminary bioassays to a comprehensive elucidation of the molecular mechanisms of action.

Studies on related pyridine carboxamide derivatives have shown them to be potential inhibitors of enzymes like succinate (B1194679) dehydrogenase (SDH) in fungi and urease in bacteria. nih.govnih.govjst.go.jpmdpi.com For these derivatives, molecular docking studies have provided insights into possible binding modes, suggesting that interactions such as hydrogen bonds and hydrophobic interactions with the active site are critical for their inhibitory activity. nih.govnih.govjst.go.jp

Future research on this compound should involve:

Enzymatic Assays: Screening against a panel of clinically relevant enzymes to identify specific targets. For example, based on related structures, testing for inhibition of SDH or urease could be a starting point. nih.govmdpi.com

Cell-Based Assays: Investigating the compound's effects on specific cellular pathways. For instance, some related thieno[2,3-b]pyridines are thought to interfere with phospholipid metabolism by inhibiting phosphatidylinositol-specific phospholipase C (PI-PLC). mdpi.com

Biophysical Techniques: Employing methods like Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), or X-ray crystallography to confirm direct binding to target proteins and determine the thermodynamics and kinetics of the interaction.

Molecular Docking and Simulation: Using computational models to visualize and analyze the binding pose of the compound within the active site of a target protein, which can help explain the basis of its activity and guide further derivatization. nih.govjst.go.jp

Expansion of Derivatization Strategies for Enhanced Selectivity

Systematic derivatization of the this compound core is a key strategy for optimizing biological activity, enhancing selectivity, and improving pharmacokinetic properties. Future research should explore a wide range of structural modifications to build a comprehensive structure-activity relationship (SAR) profile.

The core structure of this compound offers several positions for chemical modification, including the amino group, the carboxamide moiety, and the pyridine ring itself. Research on analogous compounds has demonstrated the success of this approach. For example, the synthesis of novel pyridine carboxamide derivatives with a diarylamine scaffold led to compounds with significant antifungal activity. nih.govnih.govjst.go.jp Similarly, modifying the substituents on the pyridine ring of pyridine carbothioamides was shown to be crucial for their urease inhibitory potential. mdpi.com

A study on thieno[2,3-b]pyridines, which share structural similarities, revealed that introducing different functional groups, such as benzoyl or secondary benzyl (B1604629) alcohol tethers, can significantly modulate anti-proliferative activity. mdpi.com This highlights the importance of exploring different linker strategies and substituent effects.

Table 2: Potential Derivatization Strategies and Their Rationale

Modification Site Proposed Modification Rationale for Enhanced Selectivity
Amino Group (Position 3) Acylation, alkylation, or formation of Schiff bases. Modulate hydrogen bonding capacity and steric interactions within the target's binding pocket.
Carboxamide Group (Position 2) N-alkylation, N-arylation, or replacement with bioisosteres like thioamides or tetrazoles. mdpi.com Alter lipophilicity, metabolic stability, and hydrogen bond donor/acceptor patterns.
Methyl Group (Position 5) Replacement with other alkyl groups, halogens, or electron-withdrawing/donating groups. Fine-tune electronic properties and steric bulk to improve target engagement and selectivity.

| Pyridine Ring | Introduction of additional substituents or fusion with other heterocyclic rings (e.g., thiophene). mdpi.comnih.gov | Create novel scaffolds with potentially different biological targets or improved binding affinity. |

Integration with Artificial Intelligence and Machine Learning for Predictive Modeling

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the process of drug discovery and chemical research. nih.govnih.gov For this compound and its future derivatives, these computational tools offer a powerful way to accelerate research and development.

Future research should leverage AI and ML in the following ways:

Quantitative Structure-Activity Relationship (QSAR) Modeling: By generating a dataset of synthesized derivatives and their corresponding biological activities, ML algorithms can build QSAR models. researchgate.netyoutube.com These models can predict the activity of virtual compounds before they are synthesized, saving time and resources. youtube.com The models can also identify which molecular features are most important for activity, providing crucial insights for designing more potent molecules. youtube.com

Virtual Screening: AI-driven virtual screening can rapidly screen vast libraries of virtual compounds against a specific biological target. nih.gov This can help prioritize which derivatives of this compound are most likely to be active, focusing synthesis efforts on the most promising candidates.

Predictive ADMET Modeling: AI algorithms can be trained to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new chemical entities. researchgate.net Applying these models to virtual derivatives can help identify and eliminate compounds with poor drug-like properties early in the discovery process. nih.gov

De Novo Drug Design: Advanced deep learning models can generate entirely new molecular structures optimized for specific properties, such as high binding affinity to a target and good ADMET profiles. nih.gov This could lead to the discovery of novel pyridine carboxamide derivatives with superior characteristics.

Exploration of Novel Interdisciplinary Applications

While the primary focus for pyridine carboxamides is often in pharmaceuticals, the unique chemical properties of the this compound scaffold suggest potential applications in other scientific and industrial fields. Future research should explore these novel interdisciplinary avenues.

Agrochemicals: Pyridine derivatives are foundational in the agrochemical industry. pipzine-chem.com They are used as key intermediates in the synthesis of fungicides, herbicides, and insecticides. nih.govgoogle.comnih.gov Research could focus on synthesizing derivatives of this compound and screening them for potent and selective activity against plant pathogens or pests. For example, some pyridine carboxamides have already been identified as potential succinate dehydrogenase inhibitors for use as fungicides. nih.govnih.govjst.go.jp

Materials Science: The pyridine ring and functional groups of the compound make it a candidate for use as a ligand in coordination chemistry. guidechem.com The formation of coordination complexes with various metal ions could lead to new materials with interesting catalytic, luminescent, or magnetic properties. mdpi.com

Dye Synthesis: The chromophoric nature of the pyridine ring suggests that its derivatives could be investigated as building blocks for novel dyes or pigments. guidechem.com

Challenges and Opportunities in Scale-Up and Industrial Relevance (Excluding commercial data)

Translating a promising compound from laboratory-scale synthesis to larger, industrial-scale production presents a distinct set of challenges and opportunities. Research in this area is crucial for determining the practical viability of this compound or its derivatives.

Challenges:

Reaction Control: Many syntheses of heterocyclic compounds involve highly exothermic or sensitive reaction steps. Maintaining precise temperature control in large reactors can be difficult and is critical for ensuring safety and preventing the formation of impurities. cetjournal.it

Solvent and Reagent Use: Laboratory syntheses often use large volumes of solvents or expensive reagents that are not economically or environmentally sustainable on an industrial scale. cetjournal.it

Purification: Isolating the final product with high purity on a large scale can be complex and costly. Methods like column chromatography, common in the lab, are often not feasible for industrial production.

Process Safety: The potential for runaway reactions or the handling of hazardous materials requires rigorous safety protocols and process design to mitigate risks. cetjournal.it

Opportunities:

Catalyst Development: Research into more robust, cheaper, and recyclable catalysts for key synthetic steps could significantly improve the industrial feasibility of the synthesis.

Telescoping Processes: Developing synthetic routes where intermediates are not isolated but are directly used in the next step (a "telescoped" process) can reduce processing time, solvent waste, and operational complexity.

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of 3-Amino-5-methylpyridine-2-carboxamide?

The synthesis involves multi-step functionalization of pyridine precursors:

Methylation : Introduce the methyl group via directed ortho-metalation or alkylation.

Carboxamide Formation : Use coupling reagents like EDCI/HOBt to activate the carboxylic acid intermediate for amidation.

Amination : Apply Buchwald-Hartwig catalysis or nucleophilic substitution under inert atmospheres.
Critical Parameters : Solvent polarity (DMF enhances reaction rates), temperature control (60–80°C for amination), and catalyst loading (e.g., Pd(OAc)₂ for cross-coupling). Analogous compounds (e.g., PF-01247324) highlight the impact of electron-withdrawing substituents on reaction efficiency .

Advanced: How can researchers resolve contradictions in reported biological activity data for derivatives of this compound?

Discrepancies often arise from:

  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. CHO) or incubation times.
  • Structural Heterogeneity : Substituent effects (e.g., trichlorophenyl vs. cyclopropyl groups altering target affinity).
    Methodology :
    a) Orthogonal Purity Analysis : Use HPLC-PDA (≥98% purity) and LC-MS to exclude batch impurities .
    b) SAR Studies : Compare analogs like LY2033298 (chloro-substituted) and PF-01247324 (trichlorophenyl) to isolate substituent contributions .
    c) Binding Thermodynamics : Validate with ITC to measure KD under standardized buffer conditions.

Basic: What analytical techniques are essential for characterizing this compound?

  • NMR Spectroscopy :
    • 1H NMR: Aromatic protons (δ 6.5–8.5 ppm), methyl (δ 2.0–2.5 ppm), and NH2 (δ 5.5–6.5 ppm, broad).
    • 13C NMR: Carboxamide carbonyl (δ 165–170 ppm).
  • HPLC-PDA/MS : Confirm molecular ion ([M+H]⁺ m/z 168.087) and purity (>95%).
  • X-ray Crystallography : Resolve tautomeric forms, as shown for 2-Amino-5-methylpyridinium derivatives .

Advanced: What computational strategies predict the pharmacokinetics of this compound analogs?

  • logP/Solubility : Fragment-based tools (AlogPS) account for carboxamide hydrophilicity and methyl lipophilicity.
  • Metabolic Stability : Docking studies with CYP450 isoforms (e.g., CYP3A4) identify metabolic sites. Validate with liver microsomal assays, as demonstrated for pyridinecarboxamides .
  • MD Simulations : Model membrane permeability in lipid bilayers.

Advanced: How to design experiments investigating tautomeric equilibria in solvent systems?

  • VT-NMR : Monitor NH2 proton shifts in DMSO-d6 (hydrogen-bonding solvent) vs. CDCl3.
  • UV-Vis Spectroscopy : Track λmax shifts (250–300 nm) under pH 3–10.
  • DFT Calculations : Compare tautomer stability (B3LYP/6-311+G**). Crystallographic data for 3-Chloropyridin-2-amine show solvent-dependent packing .

Basic: What safety precautions are required for handling this compound?

  • PPE : Nitrile gloves, goggles, and lab coats.
  • Ventilation : Use fume hoods to avoid amine vapor exposure.
  • Spill Protocol : Neutralize with 5% acetic acid, absorb with vermiculite. Follow MedChemExpress guidelines for pyridine derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.